Scp1-IN-2

Description

Structure

3D Structure

Propriétés

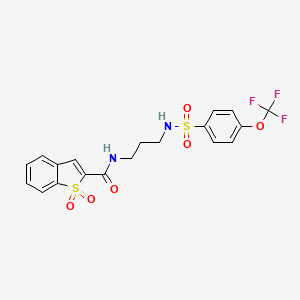

Formule moléculaire |

C19H17F3N2O6S2 |

|---|---|

Poids moléculaire |

490.5 g/mol |

Nom IUPAC |

1,1-dioxo-N-[3-[[4-(trifluoromethoxy)phenyl]sulfonylamino]propyl]-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C19H17F3N2O6S2/c20-19(21,22)30-14-6-8-15(9-7-14)32(28,29)24-11-3-10-23-18(25)17-12-13-4-1-2-5-16(13)31(17,26)27/h1-2,4-9,12,24H,3,10-11H2,(H,23,25) |

Clé InChI |

PXXDAPPRHFFSMC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=C(S2(=O)=O)C(=O)NCCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

Scp1-IN-2: A Deep Dive into its Mechanism of Action for the Inhibition of the REST Transcription Factor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Scp1-IN-2, a potent and selective covalent inhibitor of the Small C-terminal domain phosphatase 1 (SCP1). By elucidating its molecular interactions and cellular consequences, this document serves as a critical resource for professionals engaged in oncology research and the development of novel therapeutics, particularly for glioblastoma.

Core Mechanism of Action: Covalent Inhibition of SCP1 to Induce REST Degradation

This compound, also identified as compound SH T-65, operates through a targeted covalent inhibition of the SCP1 phosphatase.[1][2][3][4] The fundamental principle of its action is to disrupt the regulatory role of SCP1 in stabilizing the repressor element-1 silencing transcription factor (REST).[5] In certain pathologies, notably glioblastoma, elevated levels of the REST protein are a key driver of tumor proliferation.[1][2][3][4][5]

The inhibitor is designed with an α,β-unsaturated sulfone moiety that acts as an electrophilic "warhead."[5] This functional group specifically and covalently modifies the Cysteine 181 residue located at the entrance of the SCP1 active site.[5] This irreversible binding effectively inactivates the phosphatase.[5]

The inactivation of SCP1 has a direct downstream effect on the phosphorylation status of REST. SCP1 is responsible for dephosphorylating REST, a process that maintains its stability and nuclear localization, thereby preventing its degradation.[5] With SCP1 inhibited by this compound, REST remains in a phosphorylated state. This hyperphosphorylation serves as a signal for the ubiquitin-proteasome system. Specifically, the phosphorylated REST is recognized and targeted by the SCF-Cul1-F box ubiquitin ligase complex (containing β-TrCP), leading to its ubiquitination and subsequent degradation in the cytosol.[5] The reduction in REST protein levels alleviates the transcriptional repression of its target genes, many of which are involved in neuronal differentiation.[1][2][3][4][5]

Signaling Pathway of this compound Action

The signaling cascade initiated by this compound is a linear and targeted pathway focused on the regulation of REST protein stability. The key molecular events are depicted in the signaling pathway diagram below.

Quantitative Data Summary

The inhibitory potency and cellular activity of this compound have been quantified through various biochemical and cell-based assays. The key quantitative parameters are summarized in the table below for easy comparison.

| Parameter | Value | Assay Condition | Reference |

| EC50 | ~1.5 µM | Inactivation of SCP1 in HEK293 cells, time and dose-dependent. | [5] |

| kobs | Varies with [I] | Rate of inactivation of SCP1 with different concentrations of this compound. | [5] |

| IC50 (10 min) | >100 µM | Preincubation of this compound with SCP1 for 10 minutes. | [5] |

| IC50 (30 min) | ~50 µM | Preincubation of this compound with SCP1 for 30 minutes. | [5] |

| IC50 (60 min) | ~25 µM | Preincubation of this compound with SCP1 for 60 minutes. | [5] |

| IC50 (120 min) | ~12.5 µM | Preincubation of this compound with SCP1 for 120 minutes. | [5] |

| IC50 (960 min) | ~1.56 µM | Preincubation of this compound with SCP1 for 960 minutes. | [5] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

SCP1 Phosphatase Activity Assay (Malachite Green Assay)

This assay colorimetrically measures the release of inorganic phosphate from a substrate peptide, providing a quantitative measure of SCP1 phosphatase activity.

Experimental Workflow Diagram:

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA.

-

SCP1 Enzyme: Recombinant human SCP1 diluted in assay buffer to the desired concentration.

-

This compound: Serial dilutions prepared in DMSO, then diluted in assay buffer.

-

Substrate: A phosphopeptide corresponding to the C-terminal region of REST (e.g., pSer861/pSer864).

-

Malachite Green Reagent: Prepared as per manufacturer's instructions (e.g., a solution of malachite green hydrochloride and ammonium molybdate in acid).[2][6][7]

-

-

Assay Procedure:

-

In a 96-well plate, add SCP1 enzyme and varying concentrations of this compound (or DMSO vehicle control).

-

Pre-incubate for specified time points (e.g., 10, 30, 60, 120, 960 minutes) at room temperature to allow for covalent modification.

-

Initiate the phosphatase reaction by adding the REST phosphopeptide substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction and develop color by adding the Malachite Green reagent.

-

After a short incubation at room temperature for color stabilization, measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.

-

A standard curve using known concentrations of inorganic phosphate is used to quantify the amount of phosphate released.

-

Immunoblotting for REST Protein Levels

This technique is used to detect and quantify the levels of REST protein in cells following treatment with this compound.

Experimental Workflow Diagram:

Detailed Protocol:

-

Cell Culture and Treatment:

-

HEK293 cells or glioblastoma cell lines are cultured to approximately 80% confluency.

-

Cells are treated with a dose range of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

-

Lysate Preparation:

-

Cells are washed with ice-cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

The lysate is cleared by centrifugation, and the protein concentration of the supernatant is determined using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein from each sample are denatured in Laemmli buffer and separated on a polyacrylamide gel.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody specific for REST overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of glioblastoma cells.

Experimental Workflow Diagram:

Detailed Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

MTT Incubation and Solubilization:

-

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.[8][9][10][11] During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[8][11]

-

-

Absorbance Measurement:

-

The absorbance of each well is measured at approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SCP1-IN-1 - Nordic Biosite [nordicbiosite.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeted Covalent Inhibition of Small CTD Phosphatase 1 to Promote the Degradation of the REST Transcription Factor in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencellonline.com [sciencellonline.com]

- 7. interchim.fr [interchim.fr]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]

An In-depth Technical Guide to Covalent Inhibition of Small C-terminal Domain Phosphatase 1 (SCP1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small C-terminal domain phosphatase 1 (SCP1), also known as CTDSP1, is a crucial regulator of the RE1-silencing transcription factor (REST), a key player in neuronal gene expression. Dysregulation of the SCP1-REST axis has been implicated in various neurological diseases and cancers, including glioblastoma. This has positioned SCP1 as a compelling therapeutic target. Covalent inhibition offers a promising strategy to achieve potent and durable modulation of SCP1 activity. This technical guide provides a comprehensive overview of the development of covalent inhibitors for SCP1, with a focus on α,β-unsaturated sulfones such as T-65 (also reported as GR-28). It details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction to SCP1 and its Role in the REST Signaling Pathway

SCP1 is a member of the FCP/SCP family of aspartate-based phosphatases.[1] A primary function of SCP1 is the dephosphorylation of the C-terminal domain of the REST protein.[2][3] REST is a transcriptional repressor that silences the expression of numerous neuronal genes in non-neuronal cells and neuronal stem cells.[4][5] The stability and activity of REST are tightly controlled by phosphorylation. Phosphorylation of serine residues S861 and S864 in the C-terminal degron region of REST targets it for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2]

SCP1 counteracts this process by dephosphorylating these specific phosphoserine residues, thereby stabilizing REST and maintaining its gene-silencing function.[2][6] In certain cancers, such as glioblastoma, high levels of REST are associated with tumor growth, making the inhibition of SCP1 a rational therapeutic strategy to promote REST degradation.[4][7]

The SCP1-REST Signaling Pathway

The signaling pathway involving SCP1 and REST is a critical checkpoint in controlling neuronal gene expression and cell fate.

Covalent Inhibition of SCP1

Given the challenges in designing selective phosphatase inhibitors due to conserved active site structures, covalent inhibition has emerged as a powerful approach.[4] This strategy involves an inhibitor that forms a stable covalent bond with a specific amino acid residue on the target protein, leading to irreversible inactivation.

Mechanism of Covalent Inhibition by α,β-Unsaturated Sulfones

A series of α,β-unsaturated sulfones, including the lead compound T-65, have been rationally designed as potent and selective covalent inhibitors of SCP1.[4][7] These inhibitors operate through a two-step mechanism:

-

Reversible Binding: The inhibitor first binds non-covalently to the active site of SCP1. The hydrophobic moieties of the inhibitor recognize and occupy a hydrophobic pocket adjacent to the catalytic center.[6][8]

-

Covalent Bond Formation: This initial binding event positions the electrophilic α,β-unsaturated sulfone "warhead" in close proximity to a nucleophilic cysteine residue, Cys181, located at the entrance of the active site.[7] A Michael addition reaction then occurs, resulting in the formation of a stable covalent bond between the inhibitor and the thiol group of Cys181, leading to allosteric inhibition of the enzyme.[4][7]

Quantitative Data for SCP1 Inhibitors

The following tables summarize the key quantitative data for reported SCP1 inhibitors.

Table 1: In Vitro Inhibition Data for SCP1 Inhibitors

| Compound | Type | Target Residue | IC₅₀ | Kᵢ | k_inact/Kᵢ (M⁻¹s⁻¹) | Assay Substrate | Reference(s) |

| T-65 | Covalent | Cys181 | ~1.5 µM (EC₅₀ in cells) | - | - | REST degron peptide | [4][7] |

| Rabeprazole | Covalent (reported) | Cys | 4 ± 0.7 µM | 5 ± 2 µM | - | pNPP | [8] |

| Rabeprazole | Covalent (reported) | Cys | 9 ± 3 µM | 5 ± 1 µM | - | CTD peptide | [8] |

| FG-1Adn | Non-covalent | - | 112 ± 17 nM | - | - | pNPP | [9] |

| FG-1Adn | Non-covalent | - | 152 ± 26 nM | - | - | CTDpS5 | [9] |

Note: EC₅₀ refers to the half maximal effective concentration in a cell-based assay. Kᵢ' for rabeprazole against pNPP was 10 ± 2 µM, indicating mixed inhibition.[8]

Table 2: Selectivity Profile of T-65

| Phosphatase | % Inhibition (at 25 µM T-65) |

| SHP2 | No detectable inhibition |

| TCPTP | No detectable inhibition |

| CD45 | No detectable inhibition |

| DUSP3 | No detectable inhibition |

| LYP | No detectable inhibition |

| FCP1 | ~50% (at 100 µM) |

| PP1 | No detectable inhibition |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of SCP1 inhibitors.

Recombinant SCP1 Expression and Purification

-

Construct: Human SCP1 (residues 1-245) is cloned into an expression vector (e.g., pET-28a) with an N-terminal His-tag.

-

Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD₆₀₀ of ~0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and cells are grown overnight at 18°C.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication.

-

Purification: The lysate is cleared by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing increasing concentrations of imidazole. SCP1 is eluted with a high concentration of imidazole (e.g., 250 mM).

-

Further Purification: The eluted protein is further purified by size-exclusion chromatography to ensure homogeneity.

In Vitro Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the release of inorganic phosphate from a phosphorylated substrate.

-

Substrate: A synthetic phosphopeptide corresponding to the REST C-terminal degron (e.g., sequence containing pSer861) is used.[2] Alternatively, a generic substrate like p-nitrophenyl phosphate (pNPP) can be used.[8]

-

Reaction Buffer: A suitable buffer is prepared (e.g., 20 mM maleate pH 5.5, 30 mM MgCl₂).[10]

-

Procedure: a. Recombinant SCP1 (e.g., 5-10 nM) is pre-incubated with various concentrations of the inhibitor (or DMSO as a control) in the reaction buffer at room temperature for a defined period (e.g., 10-30 minutes for covalent inhibitors).[8] b. The reaction is initiated by adding the phosphopeptide substrate (e.g., at a concentration close to its Kₘ). c. The reaction is allowed to proceed at 37°C for a fixed time (e.g., 3-10 minutes) within the linear range of the enzyme. d. The reaction is quenched by adding Malachite Green reagent. e. The absorbance is measured at 620 nm. The amount of phosphate released is determined using a standard curve. f. IC₅₀ values are calculated by fitting the dose-response data to a suitable equation.

Mass Spectrometry for Covalent Adduct Confirmation

-

Incubation: Recombinant SCP1 is incubated with a molar excess of the covalent inhibitor (e.g., T-65) overnight at 4°C. A DMSO control is run in parallel.

-

Sample Preparation: The reaction mixture is desalted using a suitable method (e.g., C4 ZipTip).

-

Analysis: The protein mass is analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

-

Interpretation: A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[7][11] To confirm the site of modification, top-down or bottom-up proteomics approaches involving protein digestion followed by MS/MS analysis can be employed.[12]

Cellular Assay for REST Protein Levels

-

Cell Culture: A suitable human cell line (e.g., HEK293T or a glioblastoma cell line) is cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of the SCP1 inhibitor for different time points (e.g., 0-24 hours).

-

Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: a. Protein concentration in the lysates is determined (e.g., BCA assay). b. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. c. The membrane is blocked and then incubated with primary antibodies against REST and a loading control (e.g., GAPDH or β-actin). d. The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody. e. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Band intensities are quantified using densitometry software. The level of REST is normalized to the loading control. A decrease in the REST protein level indicates cellular target engagement by the inhibitor.[4]

Conclusion and Future Directions

The development of covalent inhibitors against SCP1 represents a significant advancement in targeting the historically challenging class of protein phosphatases. The α,β-unsaturated sulfone scaffold of compounds like T-65 has proven effective in selectively and potently inhibiting SCP1 by forming a covalent bond with Cys181. This mechanism of action leads to the desired downstream biological effect of promoting the degradation of the REST transcription factor. The data and protocols presented in this guide provide a solid foundation for researchers in the field to further explore and optimize SCP1 inhibitors. Future efforts will likely focus on improving the pharmacokinetic properties of these covalent inhibitors to enable in vivo studies and ultimately translate these promising preclinical findings into novel therapeutics for neurological disorders and REST-driven cancers.

References

- 1. Signal Transduction Pathways: Phosphatases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Covalent Inhibition of Small CTD Phosphatase 1 to Promote the Degradation of the REST Transcription Factor in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AID 493120 - Summary assay for small molecule Inhibitors of SCP-1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Inactivation of a Human Neuronal Silencing Phosphatase by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Scp1-IN-2 and the REST Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RE1-Silencing Transcription factor (REST) is a master regulator of neuronal gene expression, playing a critical role in neurogenesis and maintaining neuronal identity. Its dysregulation has been implicated in various neurological diseases and cancers. The cellular levels of REST are tightly controlled by a sophisticated degradation pathway involving post-translational modifications and the ubiquitin-proteasome system. A key player in the stabilization of REST is the Small C-terminal domain phosphatase 1 (SCP1), which counteracts the degradation signaling cascade. This technical guide provides a comprehensive overview of the REST degradation pathway and the mechanism of action of Scp1-IN-2, a potent and selective covalent inhibitor of SCP1. This document is intended to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key molecular interactions and experimental workflows.

The REST Degradation Pathway: A Molecular Overview

The stability of the REST protein is primarily regulated by a phosphorylation-dependent ubiquitination process. This pathway ensures that REST levels are dynamically controlled, which is crucial for proper neuronal development and function.

The key steps in the REST degradation pathway are:

-

Phosphorylation: REST is phosphorylated at specific serine residues, primarily Serine 861 (pSer861) and Serine 864 (pSer864), within a C-terminal degron motif.[1] This phosphorylation event creates a recognition site for the E3 ubiquitin ligase complex.

-

SCFβ-TRCP Recognition: The phosphorylated degron of REST is recognized and bound by the F-box protein β-TRCP (beta-transducin repeat-containing protein), which is a component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex.[2][3]

-

Ubiquitination: Upon binding, the SCFβ-TRCP complex catalyzes the polyubiquitination of REST, tagging it for degradation.[2]

-

Proteasomal Degradation: The polyubiquitinated REST is then recognized and degraded by the 26S proteasome.[4]

This degradation pathway is essential for the timely removal of REST in developing neurons, allowing for the expression of neuron-specific genes.

SCP1: A Key Regulator of REST Stability

Small C-terminal domain phosphatase 1 (SCP1), also known as CTDSP1, is a nuclear phosphatase that plays a crucial role in stabilizing REST.[5][6] SCP1 directly counteracts the first step of the degradation pathway by dephosphorylating REST at the pSer861 and pSer864 residues.[5] By removing these phosphate groups, SCP1 prevents the recognition of REST by the SCFβ-TRCP E3 ligase complex, thereby inhibiting its ubiquitination and subsequent degradation.[5] This action of SCP1 effectively increases the half-life and cellular abundance of REST, leading to the sustained repression of its target genes.

This compound: A Covalent Inhibitor of SCP1

This compound (also known as compound SH T-65) is a potent, selective, and covalent inhibitor of SCP1.[7][8] By irreversibly binding to SCP1, this compound inactivates its phosphatase activity.[8] This inhibition prevents the dephosphorylation of REST, leading to its accumulation in a phosphorylated state. Consequently, the phosphorylated REST is recognized by SCFβ-TRCP, ubiquitinated, and targeted for proteasomal degradation.[8] The ability of this compound to promote REST degradation makes it a valuable tool for studying the physiological roles of the SCP1-REST axis and a potential therapeutic agent for diseases associated with REST overexpression, such as certain cancers.[7][8]

Quantitative Data

The following tables summarize the key quantitative data related to the interaction between SCP1, REST, and the inhibitor this compound.

Table 1: Kinetic Parameters of SCP1 Phosphatase Activity on REST-derived Phosphopeptides [5]

| Substrate (12-mer REST peptide) | kcat (s⁻¹) | Km (µM) | kcat/Km (mM⁻¹s⁻¹) |

| pSer861 | 23 ± 2 | 160 ± 40 | 140 ± 60 |

| pSer864 | Weak Activity | Not Determined | Not Determined |

| pSer861/pSer864 | Not Determined | Not Determined | Not Determined |

Table 2: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line | Reference |

| EC50 (REST protein reduction) | ~1.5 µM | HEK293 | [8] |

| Ki (Rabeprazole - another SCP1 inhibitor) | 5 ± 1 µM | N/A | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing the effect of an SCP1 inhibitor on REST stability.

Caption: The REST Degradation and SCP1 Stabilization Pathway.

References

- 1. The SCFβ-TRCP–ubiquitin ligase complex associates specifically with phosphorylated destruction motifs in IκBα and β-catenin and stimulates IκBα ubiquitination in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCFbeta-TRCP controls oncogenic transformation and neural differentiation through REST degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The SCFbeta-TRCP-ubiquitin ligase complex associates specifically with phosphorylated destruction motifs in IkappaBalpha and beta-catenin and stimulates IkappaBalpha ubiquitination in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeted Covalent Inhibition of Small CTD Phosphatase 1 to Promote the Degradation of the REST Transcription Factor in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Inactivation of a Human Neuronal Silencing Phosphatase by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Scp1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function of Small C-terminal domain phosphatase 1 (Scp1) inhibitors. Scp1, a member of the FCP/SCP family of phosphatases, plays a critical role in various cellular processes by dephosphorylating key protein substrates.[1] Its dysregulation has been implicated in several diseases, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.[1][2] This document details the mechanism of action of Scp1, summarizes the quantitative data for known inhibitors, provides detailed experimental protocols for their study, and visualizes the relevant signaling pathways.

Data Presentation: Quantitative Inhibition of Scp1

The development of specific and potent inhibitors is crucial for both studying the biological roles of Scp1 and for potential therapeutic applications.[1] Several classes of Scp1 inhibitors have been identified, including small molecules, peptides, and antibody-mimetic proteins.[1][3] The inhibitory activities of these compounds are summarized below.

| Inhibitor | Type | Substrate | IC50 | Ki | Notes |

| Rabeprazole | Small Molecule | pNPP | 4 ± 0.7 µM | 5 ± 2 µM | Mixed inhibitor with respect to pNPP.[3] |

| Rabeprazole | Small Molecule | CTD-derived peptide | 9 ± 3 µM | 5 ± 1 µM | Competitive inhibitor with respect to the CTD-derived peptide.[3] |

| FG-1Adn | Antibody-mimetic protein | pNPP | 96 ± 28 nM | - | Shows the highest inhibitory activity against Scp1 among the FCP/SCP phosphatases.[1] |

| FG-1Adn | Antibody-mimetic protein | CTDpS5 | 152 ± 26 nM | - | Strong inhibitory effect.[1] |

Core Biological Functions and Signaling Pathways of Scp1

Scp1 exerts its biological functions through the dephosphorylation of several key substrates, thereby regulating their activity and stability. The inhibition of Scp1 can, therefore, modulate these critical cellular pathways.

Regulation of the REST Signaling Pathway

The RE1-silencing transcription factor (REST) is a crucial regulator of neuronal gene expression. Scp1 dephosphorylates REST, protecting it from degradation and thereby maintaining its gene-silencing function.[4] Dysregulation of REST is associated with neurological diseases such as Huntington's and Parkinson's disease.[1] Inhibition of Scp1 would be expected to increase the phosphorylation of REST, leading to its degradation and the subsequent expression of neuronal genes.

Caption: Scp1-mediated dephosphorylation of REST and its inhibition.

Modulation of the AKT Signaling Pathway

The serine/threonine kinase AKT is a central node in signaling pathways that regulate cell survival, proliferation, and angiogenesis. Scp1 can dephosphorylate AKT at serine 473, leading to its inactivation.[5] By inhibiting Scp1, the phosphorylation of AKT would be maintained, thus promoting AKT-mediated downstream signaling.

Caption: Regulation of AKT signaling by Scp1 and its inhibitors.

Control of c-Myc Stability

The oncoprotein c-Myc is a transcription factor that plays a pivotal role in cell growth and proliferation. Phosphorylation at serine 62 (Ser62) is critical for its stability. Scp1 has been identified as a phosphatase that specifically dephosphorylates c-Myc at Ser62, leading to its destabilization and subsequent degradation.[6] Inhibition of Scp1 would therefore be expected to increase the stability and transcriptional activity of c-Myc.

Caption: Scp1-mediated regulation of c-Myc stability.

Experimental Protocols

In Vitro Scp1 Phosphatase Assay using p-Nitrophenylphosphate (pNPP)

This colorimetric assay provides a straightforward method for measuring the enzymatic activity of Scp1 and the potency of its inhibitors.[7]

Materials:

-

Recombinant human Scp1

-

pNPP (p-Nitrophenylphosphate)

-

Assay Buffer: 20 mM Sodium Maleate (pH 5.5), 10 mM MgCl2

-

Scp1 Inhibitor (e.g., Rabeprazole)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the Scp1 inhibitor in the assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution. Include a vehicle control (e.g., DMSO).

-

Add 80 µL of a solution containing 10 nM Scp1 in assay buffer to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of 60 mM pNPP solution (final concentration 6 mM) to each well.

-

Incubate the reaction at 37°C for 7 minutes.[7]

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Scp1 Inhibition: Western Blot Analysis of Phosphorylated Substrates

This protocol allows for the assessment of an inhibitor's efficacy within a cellular context by measuring the phosphorylation status of a known Scp1 substrate.[1]

Materials:

-

H1299 human lung cancer cell line

-

Expression vector for an Scp1 inhibitor (e.g., FG-1Adn-EGFP)

-

Lipofectamine 2000 or other transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Seed H1299 cells in 6-well plates and grow to 70-80% confluency.

-

Transfect the cells with the expression vector for the Scp1 inhibitor or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.

-

After 48-72 hours of transfection, wash the cells with ice-cold PBS.

-

Lyse the cells in 100 µL of ice-cold lysis buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH) to normalize the data.

-

Quantify the band intensities to determine the relative increase in substrate phosphorylation upon Scp1 inhibition.[1]

Experimental and Logical Workflows

Workflow for Identification of Peptide Inhibitors via Phage Display

The Phosphorylation Mimic Phage Display (PMPD) method is a powerful technique to identify novel peptide-based inhibitors of phosphatases like Scp1.[1]

Caption: Workflow for the discovery of Scp1 peptide inhibitors.

This guide provides a foundational understanding of the biological functions of Scp1 inhibitors. The continued development and characterization of novel, potent, and specific Scp1 inhibitors hold significant promise for advancing our understanding of Scp1 biology and for the development of new therapeutic strategies for a range of human diseases.

References

- 1. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro Dephosphorylation Assay of c-Myc [bio-protocol.org]

- 3. Selective Inactivation of a Human Neuronal Silencing Phosphatase by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Dephosphorylation Assay of c-Myc [en.bio-protocol.org]

- 5. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]

- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Inhibition of Small C-terminal Domain Phosphatase 1 (Scp1): A Novel Therapeutic Strategy for Glioblastoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The intricate molecular landscape of GBM necessitates the identification of novel therapeutic targets to overcome resistance to standard therapies. This whitepaper explores the emerging role of Small C-terminal Domain Phosphatase 1 (Scp1) as a promising target in glioblastoma. We delve into the molecular mechanism of the Scp1-REST signaling axis, its contribution to glioblastoma pathogenesis, and the therapeutic potential of Scp1 inhibition. A specific small molecule inhibitor, GR-28, is highlighted as a promising agent that induces degradation of the RE1-Silencing Transcription factor (REST), a key driver of glioma cell proliferation and maintenance of the tumor stem cell phenotype. Furthermore, we discuss a synergistic therapeutic approach involving the combination of Scp1 inhibition with the disruption of compensatory metabolic pathways. This document provides a comprehensive overview of the preclinical rationale, experimental data, and methodologies relevant to the development of Scp1 inhibitors for the treatment of glioblastoma.

Introduction: The Unmet Need in Glioblastoma Therapy

Glioblastoma is the most common and malignant primary brain tumor in adults, characterized by rapid, infiltrative growth and a grim prognosis. The current standard of care, involving surgical resection followed by radiation and chemotherapy with temozolomide, offers limited efficacy, with a median survival of approximately 15 months. The inherent resistance of glioblastoma to conventional therapies is attributed to its cellular heterogeneity, the presence of a resilient glioblastoma stem cell (GSC) population, and a complex network of dysregulated signaling pathways that drive tumor progression and survival. Therefore, there is a critical need for innovative therapeutic strategies that target the fundamental molecular drivers of this devastating disease.

The Scp1-REST Signaling Axis: A Key Regulator of Glioblastoma Pathogenesis

Recent research has identified the RE1-Silencing Transcription factor (REST), also known as the Neuron-Restrictive Silencer Factor (NRSF), as a critical oncogenic driver in a subset of glioblastomas.[1] REST is a transcriptional repressor that is highly expressed in glioblastoma and plays a crucial role in maintaining the tumor's stem-like properties and promoting cell proliferation.[1] High levels of REST in glioblastoma are associated with poor patient outcomes and resistance to therapy.[2]

The stability and activity of the REST protein are regulated by post-translational modifications, particularly phosphorylation. The Small C-terminal Domain Phosphatase 1 (Scp1), a member of the FCP/SCP family of phosphatases, has been identified as a key regulator of REST. Scp1 dephosphorylates REST, thereby protecting it from ubiquitination and subsequent proteasomal degradation.[1] This stabilization of REST by Scp1 leads to the sustained repression of REST's target genes, which are often involved in neuronal differentiation, and the continued proliferation of glioblastoma cells.[1] The high expression of both Scp1 and REST in neuronal tumors like glioblastoma makes the Scp1-REST axis an attractive target for therapeutic intervention.[1]

Signaling Pathway Diagram

Caption: The Scp1-REST signaling pathway in glioblastoma.

Scp1 Inhibition: A Viable Therapeutic Approach

Given the critical role of Scp1 in maintaining the stability of the oncogenic REST protein, the inhibition of Scp1 presents a compelling strategy for glioblastoma therapy. Small molecule inhibitors targeting Scp1 are expected to increase the phosphorylation of REST, leading to its degradation and the subsequent de-repression of its target genes. This, in turn, is hypothesized to induce cell cycle arrest, promote differentiation, and trigger apoptosis in REST-dependent glioblastoma cells.

GR-28: A Novel Small Molecule Inhibitor of Scp1

A novel small molecule inhibitor, designated GR-28, has been developed to specifically target Scp1.[3] Preclinical studies have shown that GR-28 effectively inhibits Scp1, leading to the degradation of REST and subsequent cell death in glioblastoma cells with high REST expression.[3]

Quantitative Data on the Effects of Scp1 Inhibition

While specific, peer-reviewed quantitative data for GR-28 is not yet publicly available, the following table summarizes the expected outcomes based on the known mechanism of action and preliminary reports. This data is representative of what would be generated in preclinical studies to validate a novel Scp1 inhibitor.

| Parameter | Glioblastoma Cell Line (High REST) | Glioblastoma Cell Line (Low REST) | Normal Astrocytes |

| GR-28 IC50 | Expected in low µM range | Expected to be significantly higher | Expected to be high (low toxicity) |

| REST Protein Level | Significant dose-dependent decrease | No significant change | No significant change |

| Apoptosis (Annexin V) | Dose-dependent increase | Minimal increase | Minimal increase |

| Cell Viability (MTT) | Significant dose-dependent decrease | Minimal decrease | Minimal decrease |

Data presented is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Synergistic Combination Therapy: Targeting Compensatory Mechanisms

A significant challenge in targeted cancer therapy is the emergence of resistance through the activation of compensatory signaling pathways. Research on GR-28 has revealed that some glioblastoma cells can adapt to the loss of REST by rewiring their lipid metabolism.[3] This metabolic adaptation allows the tumor cells to survive and continue to proliferate despite the inhibition of the Scp1-REST axis.

To counteract this resistance mechanism, a combination therapy approach has been proposed. The co-administration of GR-28 with an inhibitor of fatty acid metabolism, such as Triacsin C, has shown synergistic effects in killing glioblastoma cells.[3] This dual-targeting strategy of inhibiting both the primary oncogenic driver and the compensatory survival pathway holds significant promise for improving therapeutic efficacy and overcoming drug resistance.

Logical Relationship Diagram

Caption: Synergistic effect of dual inhibition of Scp1 and lipid metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of Scp1 inhibitors in glioblastoma cells. These protocols are representative and may require optimization for specific cell lines and experimental conditions.

Cell Culture

Human glioblastoma cell lines (e.g., U87-MG, T98G) and patient-derived glioblastoma stem-like cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for REST and Scp1

Objective: To determine the effect of Scp1 inhibitors on the protein levels of REST and Scp1.

Procedure:

-

Seed glioblastoma cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the Scp1 inhibitor (e.g., GR-28) or vehicle control (DMSO) for 24-48 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against REST (e.g., rabbit anti-REST, 1:1000) and Scp1 (e.g., mouse anti-Scp1, 1:1000) overnight at 4°C. A loading control, such as β-actin (1:5000), should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, 1:2000; anti-mouse IgG-HRP, 1:2000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of Scp1 inhibitors on glioblastoma cells.

Procedure:

-

Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of the Scp1 inhibitor for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Scp1 inhibitors.

Procedure:

-

Seed glioblastoma cells in a 6-well plate and treat with the Scp1 inhibitor for 48 hours.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Experimental Workflow Diagram

Caption: Workflow for the in vitro evaluation of Scp1 inhibitors.

Conclusion and Future Directions

The Scp1-REST signaling axis represents a compelling and novel therapeutic target for the treatment of glioblastoma. The development of specific small molecule inhibitors of Scp1, such as GR-28, offers a promising strategy to destabilize the oncogenic REST protein, thereby inducing cell death in REST-dependent glioblastoma cells. Furthermore, the combination of Scp1 inhibitors with agents that target compensatory metabolic pathways provides a rational approach to overcome potential drug resistance and enhance therapeutic efficacy.

Future research should focus on the comprehensive preclinical evaluation of Scp1 inhibitors in orthotopic xenograft models of glioblastoma to assess their in vivo efficacy, ability to cross the blood-brain barrier, and safety profiles. Further elucidation of the downstream targets of REST in glioblastoma will also be crucial for understanding the full spectrum of biological effects of Scp1 inhibition. Ultimately, the translation of these promising preclinical findings into clinical trials will be essential to determine the therapeutic benefit of Scp1 inhibition for patients with glioblastoma.

References

The Discovery and Synthesis of Covalent SCP1 Inhibitors: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide details the discovery, synthesis, and characterization of a novel class of covalent inhibitors of Small C-terminal domain phosphatase 1 (SCP1). As no publicly available data exists for a compound designated "Scp1-IN-2," this document will focus on a representative and well-characterized series of α,β-unsaturated sulfone-based covalent inhibitors of SCP1, exemplified by the compound T-65. These inhibitors serve as a critical tool for studying the biological functions of SCP1 and represent a promising therapeutic strategy for diseases driven by the dysregulation of the REST transcription factor, such as glioblastoma.

Introduction to SCP1 and its Role in Disease

Small C-terminal domain phosphatase 1 (SCP1) is a member of the FCP/SCP family of phosphatases. It plays a crucial role in regulating gene expression by dephosphorylating key proteins involved in transcription. One of the most significant substrates of SCP1 is the RE1-silencing transcription factor (REST), a master regulator of neuronal gene expression.[1] Dysregulation of the SCP1-REST signaling axis has been implicated in the pathology of several diseases, including glioblastoma, where high levels of REST are associated with tumor growth.[1] Inhibition of SCP1 promotes the degradation of REST, leading to the activation of REST-suppressed genes and a potential anti-tumor effect. This makes SCP1 an attractive target for therapeutic intervention.

Discovery of Covalent SCP1 Inhibitors

The discovery of the α,β-unsaturated sulfone series of SCP1 inhibitors was the result of a rational, structure-based drug design approach.[1][2] This strategy was guided by the unique structural features of the SCP1 active site, which includes a cysteine residue (Cys181) at the entrance that is susceptible to covalent modification.[1]

A high-throughput screening campaign was conducted to identify initial hit compounds. Following the identification of promising scaffolds, a library of over 220 α,β-unsaturated sulfone derivatives was synthesized and evaluated to establish a comprehensive structure-activity relationship (SAR).[2] This led to the identification of potent and selective covalent inhibitors, including the lead compound T-65.

Synthesis of α,β-Unsaturated Sulfone Inhibitors

The synthesis of the T-series of α,β-unsaturated sulfone inhibitors is a multi-step process. While the exact synthetic route for each analogue varies, a general scheme can be outlined. The core of the synthesis involves the formation of the α,β-unsaturated sulfone "warhead," which is the reactive moiety responsible for covalent bond formation with the target protein. This is typically achieved through reactions such as a Knoevenagel condensation to introduce the α,β-unsaturated system. The affinity component of the inhibitor, which is responsible for non-covalent recognition of the SCP1 active site, is synthesized separately and then coupled to the warhead.

Biochemical and Cellular Characterization

The T-series of sulfone inhibitors were extensively characterized to determine their potency, selectivity, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for the representative covalent SCP1 inhibitor, T-65.

| Parameter | Value | Substrate | Assay Method |

| k_inact_ | 0.010 ± 0.001 min⁻¹ | Doubly phosphorylated REST peptide | Malachite Green Assay |

| K_I_ | 4.8 ± 0.1 μM | Doubly phosphorylated REST peptide | Malachite Green Assay |

| k_inact_/K_I_ | 2083 min⁻¹ M⁻¹ | Doubly phosphorylated REST peptide | Malachite Green Assay |

| EC_50_ | ~1.5 μM | Endogenous REST | Cellular Western Blot |

Table 1: Biochemical and Cellular Activity of T-65. [1]

Mechanism of Action

The α,β-unsaturated sulfone inhibitors inactivate SCP1 through the covalent modification of Cysteine 181 (Cys181), located at the entrance of the enzyme's active site.[1] This covalent bond formation is irreversible and leads to the time- and dose-dependent inactivation of SCP1.[1]

Experimental Protocols

SCP1 Inhibition Assay (Malachite Green Assay)

This assay is used to measure the enzymatic activity of SCP1 and the inhibitory potential of test compounds by quantifying the release of inorganic phosphate from a phosphorylated substrate.

Materials:

-

Recombinant human SCP1 enzyme

-

Phosphorylated REST degron peptide (e.g., doubly phosphorylated S861/S864)

-

Malachite Green Reagent

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Test compounds (e.g., T-65) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the SCP1 enzyme to each well.

-

Add the test compound dilutions to the wells and incubate for a defined period to allow for inhibitor binding and covalent modification.

-

Initiate the enzymatic reaction by adding the phosphorylated REST peptide substrate to each well.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at a wavelength of 620-650 nm to quantify the amount of inorganic phosphate produced.

-

Calculate the percent inhibition for each compound concentration and determine the IC50, k_inact_, and K_I_ values.[1]

Cellular REST Degradation Assay (Western Blot)

This assay assesses the ability of SCP1 inhibitors to induce the degradation of REST in a cellular context.

Materials:

-

Human cell line expressing endogenous REST (e.g., HEK293 cells)[1]

-

Cell culture medium and supplements

-

Test compounds (e.g., T-65) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against REST and a loading control (e.g., β-actin)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 72 hours, with compound replenishment every 24 hours).[1]

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies against REST and the loading control.

-

Incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of REST protein and calculate the EC50 value for REST degradation.[1]

Visualizations

SCP1-REST Signaling Pathway and Inhibitor Action

Caption: SCP1-REST signaling pathway and the mechanism of covalent inhibitors.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the discovery and characterization of covalent SCP1 inhibitors.

Conclusion

The rational design and synthesis of α,β-unsaturated sulfone-based covalent inhibitors of SCP1 have provided a powerful set of tools to probe the biology of the SCP1-REST pathway. The representative compound, T-65, demonstrates potent and selective inhibition of SCP1, leading to the degradation of REST in cellular models. These findings underscore the therapeutic potential of targeting SCP1 for the treatment of glioblastoma and other diseases characterized by REST dysregulation. Further optimization of this chemical series may lead to the development of clinical candidates.

References

Target Validation of Scp1-IN-2 for Neuronal Gene Silencing: A Technical Guide

Disclaimer: As of November 2025, a small molecule inhibitor specifically designated "Scp1-IN-2" is not described in publicly available scientific literature. This document, therefore, presents a hypothetical yet scientifically rigorous technical guide for the target validation of a fictional, selective inhibitor of Small C-terminal domain Phosphatase 1 (SCP1), which we will refer to as this compound. The experimental protocols and data are illustrative, based on established methodologies in drug discovery and the known biology of SCP1.

Executive Summary

Small C-terminal domain Phosphatase 1 (SCP1), also known as CTDSPL1, is a key regulator of gene expression, particularly in the nervous system. By dephosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), SCP1 influences the transcription of a host of genes, including many that are critical for neuronal development and function.[1] Its role in silencing neuronal gene expression makes it a compelling target for therapeutic intervention in a range of neurological disorders. This guide outlines a comprehensive strategy for the target validation of a novel, hypothetical SCP1 inhibitor, this compound, in the context of neuronal gene silencing. We detail the necessary biochemical, cell-based, and in vivo assays to rigorously assess the mechanism of action and therapeutic potential of this compound.

SCP1 Signaling in Neuronal Gene Silencing

SCP1 is a member of the FCP1-like family of phosphatases and exhibits a preference for dephosphorylating serine-5 (Ser5) of the heptapeptide repeats (YSPTSPS) in the CTD of RNA Polymerase II.[1] Phosphorylation of Ser5 is a critical step for the initiation of transcription. By removing this phosphate group, SCP1 effectively acts as a transcriptional repressor. In the context of the nervous system, SCP1 is known to be involved in the silencing of neuronal genes in non-neuronal cells and plays a role in neuronal differentiation.[1][2] The neuron-restrictive silencer factor (NRSF), also known as REST, is a master regulator of neurogenesis that represses the expression of neuron-specific genes in non-neuronal cells and neuronal stem cells.[2] SCP1 can be recruited by NRSF to the regulatory regions of these genes, where it contributes to their silencing. The signaling pathway is conceptualized in the diagram below.

Caption: SCP1's role in neuronal gene silencing.

Biochemical Target Validation

The initial phase of target validation aims to confirm direct engagement and inhibition of SCP1 by this compound in a purified, cell-free system.

Quantitative Data

| Assay Type | Compound | Target | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| Phosphatase Activity Assay | This compound | Human SCP1 | 15.2 | 8.9 | ATP-non-competitive |

| Phosphatase Activity Assay | This compound | Human FCP1 | > 10,000 | > 10,000 | - |

| Phosphatase Activity Assay | This compound | Human PPM1A | > 10,000 | > 10,000 | - |

Experimental Protocols

2.2.1. Recombinant Protein Expression and Purification

-

Objective: To produce highly purified, active human SCP1 for use in biochemical assays.

-

Methodology:

-

Clone the full-length human SCP1 cDNA into a bacterial expression vector (e.g., pGEX-6P-1) with an N-terminal GST tag.

-

Transform the expression vector into E. coli BL21(DE3) cells.

-

Induce protein expression with 0.5 mM IPTG at 18°C for 16 hours.

-

Lyse the cells by sonication in a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors.

-

Purify the GST-SCP1 fusion protein from the soluble lysate using glutathione-sepharose affinity chromatography.

-

Elute the purified protein and cleave the GST tag using PreScission Protease.

-

Further purify the untagged SCP1 using size-exclusion chromatography.

-

Assess purity by SDS-PAGE and concentration by Bradford assay.

-

2.2.2. In Vitro Phosphatase Activity Assay

-

Objective: To determine the potency (IC50) and inhibition constant (Ki) of this compound against SCP1.

-

Methodology:

-

Use a commercially available phosphorylated peptide substrate mimicking the RNA Pol II CTD with a phosphorylated Ser5. The release of phosphate is detected colorimetrically (e.g., using Malachite Green Phosphate Assay Kit).

-

Prepare a dilution series of this compound in DMSO (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, add 50 nM of purified SCP1 to a reaction buffer (50 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Add the this compound dilutions and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the phosphopeptide substrate at a concentration equal to its Km.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction and measure the released phosphate according to the manufacturer's protocol.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Determine the Ki value using the Cheng-Prusoff equation.[3]

-

To determine the mechanism of inhibition, repeat the assay with varying concentrations of the phosphopeptide substrate.

-

Cell-Based Target Validation

This stage aims to confirm that this compound engages and inhibits SCP1 in a cellular context, leading to the desired downstream effects on signaling and gene expression in neuronal cells.

Quantitative Data

| Cell Line | Treatment | Target Gene | Fold Change in mRNA | p-value |

| SH-SY5Y | This compound (1 µM) | TUBB3 | 2.8 | < 0.01 |

| SH-SY5Y | This compound (1 µM) | MAP2 | 3.1 | < 0.01 |

| SH-SY5Y | This compound (1 µM) | GAP43 | 2.5 | < 0.05 |

| Primary Cortical Neurons | This compound (1 µM) | Tubb3 | 2.5 | < 0.01 |

| Primary Cortical Neurons | This compound (1 µM) | Map2 | 2.9 | < 0.01 |

Experimental Protocols

3.2.1. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct binding of this compound to SCP1 in intact cells.

-

Methodology:

-

Culture SH-SY5Y neuroblastoma cells to 80% confluency.

-

Treat the cells with either vehicle (DMSO) or 10 µM this compound for 1 hour.

-

Harvest the cells and resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble and precipitated protein fractions by centrifugation.

-

Analyze the amount of soluble SCP1 in each sample by Western blotting using an anti-SCP1 antibody.

-

A positive result is indicated by a shift in the melting curve of SCP1 to a higher temperature in the presence of this compound.

-

3.2.2. Western Blot Analysis of RNA Pol II Phosphorylation

-

Objective: To assess the effect of this compound on the phosphorylation status of its direct substrate, RNA Pol II.

-

Methodology:

-

Treat SH-SY5Y cells or primary rodent cortical neurons with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 6 hours.

-

Prepare nuclear extracts from the treated cells.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total RNA Pol II and phosphorylated Ser5 of the CTD.

-

Use a loading control such as Lamin B1.

-

Quantify the band intensities to determine the ratio of pSer5-Pol II to total Pol II. An increase in this ratio indicates SCP1 inhibition.

-

3.2.3. Quantitative PCR (qPCR) for Neuronal Gene Expression

-

Objective: To determine if SCP1 inhibition by this compound leads to the de-repression of neuronal genes.

-

Methodology:

-

Treat SH-SY5Y cells or primary neurons with this compound (1 µM) for 24 hours.

-

Isolate total RNA using a suitable kit (e.g., RNeasy Kit).

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using primers for specific neuronal genes (e.g., TUBB3, MAP2, GAP43) and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Caption: Workflow for cell-based validation.

In Vivo Target Validation

The final stage of preclinical target validation is to demonstrate that this compound can engage its target in a living organism and elicit a relevant biological response.

Experimental Protocol: In Vivo Target Engagement and Pharmacodynamics

-

Objective: To confirm that this compound reaches the brain, engages SCP1, and modulates neuronal gene expression in an animal model.

-

Methodology:

-

Pharmacokinetic (PK) Analysis: Administer a single dose of this compound to adult mice via a relevant route (e.g., intraperitoneal injection). Collect blood and brain tissue at multiple time points. Quantify the concentration of this compound in plasma and brain homogenates using LC-MS/MS to determine its ability to cross the blood-brain barrier and its half-life.

-

Target Engagement: Administer this compound to mice at a dose determined from the PK study. At the time of peak brain concentration, sacrifice the animals and rapidly dissect specific brain regions (e.g., cortex, hippocampus). Prepare tissue lysates and perform CETSA as described in section 3.2.1 to confirm target engagement in the brain.

-

Pharmacodynamic (PD) Analysis: Treat a cohort of mice with this compound or vehicle daily for one week. At the end of the treatment period, harvest brain tissue.

-

Perform Western blotting on brain lysates to assess the pSer5-Pol II / total Pol II ratio.

-

Perform qPCR on RNA extracted from the brain tissue to measure the expression of neuronal genes.

-

-

Immunohistochemistry: Perfuse a subset of treated animals and prepare brain sections. Perform immunohistochemical staining for markers of neuronal differentiation or plasticity (e.g., NeuN, MAP2) to visualize changes at the tissue level.

-

Conclusion

The target validation cascade outlined in this guide provides a rigorous framework for assessing the therapeutic potential of a novel SCP1 inhibitor, this compound. Successful completion of these studies, demonstrating potent and selective inhibition of SCP1 in biochemical assays, confirmation of target engagement and modulation of downstream signaling and gene expression in neuronal cells, and finally, evidence of target engagement and pharmacodynamic effects in an in vivo model, would provide strong validation for advancing this compound into further preclinical development for neurological disorders.

References

Scp1-IN-2: A Covalent Chemical Probe for the Strategic Inhibition of SCP1 Phosphatase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Small C-terminal domain phosphatase 1 (SCP1), also known as CTDSP1, is a critical regulator of various cellular processes, including neuronal gene silencing, cell cycle progression, and developmental pathways. Its dysregulation has been implicated in several diseases, making it an attractive target for therapeutic intervention. Scp1-IN-2, also identified as compound T-65, has emerged as a potent and selective covalent inhibitor of SCP1. This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, quantitative data on its potency and selectivity, and explicit experimental protocols for its use. Furthermore, this document illustrates the key signaling pathways modulated by SCP1 and the expected impact of its inhibition by this compound, supported by detailed diagrams to facilitate a deeper understanding for researchers in drug discovery and chemical biology.

Introduction to SCP1 Phosphatase

SCP1 is a member of the FCP/SCP family of aspartate-based phosphatases. It plays a crucial role in transcriptional regulation by dephosphorylating the C-terminal domain (CTD) of RNA polymerase II. Beyond this canonical function, SCP1 has been shown to dephosphorylate and thereby regulate the stability and activity of several other key proteins, including the RE1-silencing transcription factor (REST), c-Myc, and components of the BMP/SMAD and AKT signaling pathways. By controlling the phosphorylation status of these substrates, SCP1 influences a wide array of cellular functions, from stem cell differentiation to cancer progression. The development of selective chemical probes for SCP1 is therefore of high importance for dissecting its biological roles and for validating it as a therapeutic target.

This compound: A Potent and Selective Covalent Inhibitor

This compound (T-65) is an α,β-unsaturated sulfone-containing compound designed for the targeted covalent inhibition of SCP1.[1][2][3]

Mechanism of Action: this compound acts as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue (Cys181) located near the active site of SCP1. This covalent modification allosterically inhibits the phosphatase activity of SCP1. The inhibitor was designed to have weak reactivity, such that covalent bond formation occurs only after initial reversible binding to the target protein, a strategy that enhances its selectivity.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the potency and cellular activity of this compound and its closely related analog, T-62.

| Inhibitor | k_inact_ (min⁻¹) ** | K_I_ (μM) | k_inact_/K_I_ (min⁻¹M⁻¹) ** | Substrate |

| This compound (T-65) | 0.010 ± 0.001 | 4.8 ± 0.1 | 2083 | Doubly phosphorylated REST peptide |

| T-62 | 0.012 ± 0.001 | N/A | N/A | Doubly phosphorylated REST peptide |

Table 1: In Vitro Kinetic Parameters for SCP1 Inhibition.

| Inhibitor | EC_50_ (μM) | Cell Line | Assay |

| This compound (T-65) | ~1.5 | HEK293 | REST protein degradation |

Table 2: Cellular Activity of this compound.

Experimental Protocols

In Vitro SCP1 Inhibition Assay (Malachite Green Assay)

This protocol is adapted from the methods used to characterize this compound.

Principle: The malachite green assay is a colorimetric method to detect the release of inorganic phosphate from a phosphorylated substrate. The amount of phosphate released is proportional to the phosphatase activity.

Materials:

-

Recombinant human SCP1

-

Phosphorylated REST peptide substrate (e.g., a 12-mer containing the doubly phosphorylated S861/S864 degron sequence)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

Malachite Green Reagent (prepared by mixing three volumes of 0.045% malachite green hydrochloride in water with one volume of 4.2% ammonium molybdate in 4 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the this compound dilutions to wells containing 48 µL of assay buffer with recombinant SCP1 (final enzyme concentration typically in the low nanomolar range). Include a DMSO-only control.

-

Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for covalent modification.

-

Initiate the phosphatase reaction by adding 50 µL of the phosphorylated REST peptide substrate (final concentration should be at or near the K_m_ for the enzyme).

-

Incubate the reaction at 37°C for 15-30 minutes. The reaction time should be optimized to ensure linear phosphate release in the uninhibited control.

-

Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

To determine kinetic parameters (k_inact_ and K_I_), perform time- and concentration-dependent inhibition studies and fit the data to the appropriate kinetic models for irreversible inhibition.

In Vitro SCP1 Inhibition Assay (pNPP Assay)

Principle: p-Nitrophenyl phosphate (pNPP) is a chromogenic substrate that is dephosphorylated by phosphatases to produce p-nitrophenol, which has a yellow color and can be quantified by measuring absorbance at 405 nm.

Materials:

-

Recombinant human SCP1

-

p-Nitrophenyl phosphate (pNPP)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 10 mM MgCl₂

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2 µL of the this compound dilutions to wells of a 96-well plate containing 48 µL of assay buffer with recombinant SCP1. Include a DMSO-only control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 2 hours) at room temperature.

-

Initiate the reaction by adding 50 µL of pNPP solution (final concentration at or near the K_m_).

-

Incubate at 37°C for 10-20 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm.

-

Calculate the percent inhibition relative to the DMSO control.

Cell-Based REST Degradation Assay (Western Blotting)

Principle: Inhibition of SCP1 in cells leads to the hyperphosphorylation of REST, targeting it for proteasomal degradation. The reduction in REST protein levels can be quantified by Western blotting.

Materials:

-

HEK293 cells (or another cell line with high REST expression)

-

This compound

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against REST

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HEK293 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for 24-72 hours. Replenish the compound every 24 hours. Include a DMSO-only control.

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against REST overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody, or run a parallel gel for the loading control.

-

Quantify the band intensities and normalize the REST signal to the loading control. Calculate the EC_50_ for REST degradation.

Signaling Pathways and Experimental Workflows

SCP1-REST Signaling Pathway

SCP1 directly dephosphorylates the RE1-silencing transcription factor (REST) at its C-terminal degron, protecting it from ubiquitination and subsequent proteasomal degradation.[4][5][6] Inhibition of SCP1 by this compound leads to the accumulation of phosphorylated REST, its ubiquitination by the SCF/β-TrCP E3 ligase complex, and its degradation. This alleviates REST-mediated transcriptional repression of neuronal genes.

Caption: SCP1-mediated dephosphorylation stabilizes REST.

SCP1 in BMP/SMAD Signaling

SCP1 can dephosphorylate Smad1 at both its C-terminal and linker regions, thereby attenuating Bone Morphogenetic Protein (BMP) signaling.[4][5][6][7][8] Inhibition of SCP1 would be expected to enhance and prolong BMP-induced Smad1 phosphorylation and subsequent gene transcription.

Caption: SCP1 attenuates BMP signaling by dephosphorylating Smad1.

SCP1 in c-Myc and AKT Signaling

SCP1 has also been identified as a phosphatase for the oncoprotein c-Myc and the kinase AKT.[9][10][11][12][13][14][15] It dephosphorylates c-Myc at Serine 62, leading to its destabilization.[9][10] For AKT, SCP1 can dephosphorylate it at Serine 473, leading to its inactivation.[11] Inhibition of SCP1 by this compound would therefore be predicted to increase the stability of c-Myc and enhance AKT signaling.

Caption: SCP1 negatively regulates c-Myc stability and AKT activity.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the logical flow for characterizing a novel SCP1 inhibitor like this compound.

Caption: Workflow for SCP1 inhibitor validation.

Conclusion

This compound is a valuable tool for the chemical biology and drug discovery communities. Its covalent mechanism of action provides potent and sustained inhibition of SCP1, while its selectivity profile minimizes off-target effects. This technical guide provides the necessary information for researchers to effectively utilize this compound to investigate the diverse biological functions of SCP1 and to explore its potential as a therapeutic target in diseases characterized by its dysregulation. The provided protocols and pathway diagrams serve as a starting point for the design and interpretation of experiments aimed at further elucidating the roles of this important phosphatase.

References

- 1. Targeted Covalent Inhibition of Small CTD Phosphatase 1 to Promote the Degradation of the REST Transcription Factor in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]